molecular formula C6H3ClFNO B577968 4-Chloro-3-fluoropicolinaldehyde CAS No. 1260878-78-1

4-Chloro-3-fluoropicolinaldehyde

Cat. No.: B577968
CAS No.: 1260878-78-1
M. Wt: 159.544
InChI Key: NFGGDPYDUVFSCH-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropicolinaldehyde is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 3 of the pyridine ring are substituted with chlorine and fluorine atoms, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Scientific Research Applications

4-Chloro-3-fluoropicolinaldehyde has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde. The reaction typically employs reagents such as thionyl chloride and hydrogen fluoride under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropicolinaldehyde involves its interaction with various molecular targets. In biochemical applications, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 4-Chloro-2-fluoropicolinaldehyde
  • 3-Chloro-4-fluoropicolinaldehyde
  • 4-Chloro-3-methylpicolinaldehyde

Comparison: 4-Chloro-3-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. Compared to its analogs, it may offer better selectivity or efficiency in specific reactions .

Properties

IUPAC Name

4-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGDPYDUVFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260878-78-1
Record name 4-chloro-3-fluoropyridine-2-carbaldehyde
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